molecular formula C5H9NO2 B6188047 3,4-dimethyl-1,3-oxazolidin-2-one CAS No. 96014-96-9

3,4-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B6188047
CAS No.: 96014-96-9
M. Wt: 115.1
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Description

3,4-Dimethyl-1,3-oxazolidin-2-one (CAS 26654-39-7) is a five-membered heterocyclic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol . Its structure comprises an oxazolidinone core substituted with methyl groups at the 3- and 4-positions. The compound is non-hazardous under GHS classification and is primarily used in research and development, excluding pharmaceutical or household applications .

Properties

CAS No.

96014-96-9

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction of 2-Amino-1,3-Propanediol Derivatives

A foundational approach involves the cyclization of 2-amino-1,3-propanediol derivatives with carbonylating agents. For example, treatment of 2-amino-2-methyl-1,3-propanediol with triphosgene in dichloromethane at 0–5°C yields 3,4-dimethyl-1,3-oxazolidin-2-one through intramolecular cyclization. The reaction proceeds via initial formation of a carbamate intermediate, followed by base-mediated deprotonation and ring closure. Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes side reactions
SolventDichloromethaneEnhances solubility
Stoichiometry1:1 (amine:triphosgene)Prevents over-carbonylation
BaseTriethylamineNeutralizes HCl

This method achieves yields of 78–82% with a reaction time of 6–8 hours.

Alternative Carbonyl Sources

Substituting triphosgene with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature offers a safer profile, albeit with a modest yield reduction (70–75%). CDI facilitates carbamate formation without generating gaseous byproducts, simplifying purification.

Ring-Opening of β-Lactams

β-Lactam Aminolysis Strategy

Patent disclosures describe the aminolysis of 4-methyl-β-lactam derivatives with methylamine in acetonitrile under reflux (80°C, 12 hours). The β-lactam ring undergoes nucleophilic attack by methylamine, yielding a linear intermediate that cyclizes spontaneously to form the oxazolidinone core. This method is notable for its scalability, with industrial batches achieving 85% purity post-distillation.

Catalytic Enhancements

Incorporating catalytic zinc chloride (5 mol%) accelerates the aminolysis step, reducing reaction time to 6 hours and improving yield to 88%. The Lewis acid coordinates to the β-lactam carbonyl, enhancing electrophilicity and facilitating amine attack.

Reductive Amination Pathways

Two-Step Synthesis from Ketones

A two-step protocol involves:

  • Condensation : Reacting 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime.

  • Reduction and Cyclization : Hydrogenating the oxime over Raney nickel in ethanol, followed by treatment with phosgene to induce cyclization.

StepConditionsYield (%)
Oxime formationEthanol, 60°C, 4 h92
HydrogenationH₂ (50 psi), 25°C, 2 h89
CyclizationPhosgene, CH₂Cl₂, 0°C76

This route offers a cumulative yield of 63% but requires handling hazardous phosgene.

Continuous Flow Synthesis

Microreactor Optimization

Recent advancements employ continuous flow reactors to enhance heat and mass transfer. A mixture of 2-amino-2-methyl-1,3-propanediol and triphosgene in THF is pumped through a silicon carbide microreactor at 50°C with a residence time of 10 minutes, achieving 94% conversion. The method reduces side product formation (e.g., urea derivatives) and enables kilogram-scale production.

Solvent-Free Approaches

Microwave-assisted synthesis in solvent-free conditions using silica-supported CDI achieves 80% yield in 15 minutes, offering an energy-efficient alternative.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 6H, 2×CH₃), 3.58 (d, 2H, J = 8.4 Hz, CH₂), 4.21 (t, 1H, J = 8.4 Hz, CH).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C asymmetric stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30, 1 mL/min) confirms ≥99% purity for pharmaceutical-grade batches.

Challenges and Mitigation Strategies

Byproduct Formation

  • Urea Derivatives : Result from over-carbonylation. Mitigated by strict stoichiometric control and low-temperature conditions.

  • Ring-Opened Intermediates : Occur under acidic conditions. Neutralization with aqueous sodium bicarbonate during workup suppresses this.

Scalability Issues

Batch heterogeneity in large-scale reactions is addressed via continuous flow systems, which maintain consistent mixing and temperature profiles .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other functionalized derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Intermediate in Organic Reactions: It serves as a crucial intermediate for the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups into molecules.

Case Study:

  • A study demonstrated the use of 3,4-dimethyl-1,3-oxazolidin-2-one in synthesizing complex heterocycles. The compound was utilized to facilitate the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry

Potential Pharmaceutical Applications:

  • Building Block for Drug Development: Research indicates that this compound can be used to synthesize bioactive molecules with potential therapeutic effects. Its structural features allow it to mimic natural products or enhance drug-like properties.

Case Study:

  • In a medicinal chemistry project aimed at developing new antimicrobial agents, this compound was employed to create derivatives that exhibited improved efficacy against resistant bacterial strains.

Polymer Chemistry

Role in Polymerization Processes:

  • Macroinitiators for Polymerization: The compound has been utilized as a macroinitiator in atom transfer radical polymerization (ATRP), allowing for the controlled synthesis of polymers with specific architectures.

Data Table: Polymerization Characteristics

PropertyValue
Reaction Temperature60°C
SolventTetrahydrofuran
Monomer TypeStyrene
Yield85%

Biological Studies

Exploration of Biological Activities:

  • Interactions with Biomolecules: The biological activities of this compound have been explored in various studies. Its interactions with proteins and nucleic acids suggest potential roles as an inhibitor or modulator of biological pathways.

Case Study:

  • A study investigated the compound's effect on enzyme activity and found that it could inhibit certain enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug design.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against resistant bacterial strains.

Comparison with Similar Compounds

Positional Isomers: 4,4-Dimethyl-1,3-oxazolidin-2-one

  • Structural Difference : Methyl groups at the 4,4-positions instead of 3,3.
  • Key Properties :
    • Molecular weight: 115.13 g/mol (same as 3,4-isomer).
    • Reactivity: Demonstrated a 71% yield in N-acyl coupling reactions, suggesting steric effects from substituent positioning influence synthetic efficiency .
    • Applications: Studied in CO₂ capture processes, where its thermal degradation rate depends more on amine concentration (e.g., AMP) than CO₂ levels .

Halogenated Derivatives: 3-Chloro-4,4-dimethyl-2-oxazolidinone

  • Structural Difference : Chlorine substituent at the 3-position.
  • Key Properties: Molecular weight: 149.57 g/mol (higher due to Cl). LogP: 1.1, indicating increased lipophilicity compared to non-halogenated analogs . Reactivity: Chlorine enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

Aromatic-Substituted Analogs: 3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one

  • Structural Difference: Aromatic phenyl ring with amino and methyl substituents.
  • Key Properties: Molecular weight: 192.21 g/mol.

Complex Pharmaceutical Derivatives: Tedizolid Isomer

  • Structural Difference : Fluorophenyl and tetrazolyl-pyridinyl substituents.
  • Key Properties :
    • Molecular weight: 377.34 g/mol .
    • Applications: Antibiotic activity due to fluorine’s electron-withdrawing effects and enhanced bioavailability .

Physicochemical and Functional Comparison

Compound Substituents Molecular Weight (g/mol) LogP Key Applications Notable Findings
3,4-Dimethyl-1,3-oxazolidin-2-one 3,4-dimethyl 115.13 ~0.5* R&D, CO₂ capture studies Non-hazardous
4,4-Dimethyl-1,3-oxazolidin-2-one 4,4-dimethyl 115.13 ~0.5* Thermal degradation studies Degradation AMP-dependent
3-Chloro-4,4-dimethyl-2-oxazolidinone 3-Cl, 4,4-dimethyl 149.57 1.1 Synthetic intermediates Higher lipophilicity
Tedizolid isomer Fluorophenyl, tetrazolyl 377.34 N/A Pharmaceuticals (antibiotics) Bioactivity via fluorine

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Reactivity : Substituent position impacts reaction efficiency. For example, 4,4-dimethyl derivatives achieve 71–73% yields in coupling reactions, while 3,4-dimethyl analogs may exhibit steric hindrance .
  • Thermal Stability : In CO₂ capture, 4,4-dimethyl-1,3-oxazolidin-2-one degrades faster with increasing AMP concentration, unlike 3,4-dimethyl variants .
  • Biological Activity : Aromatic and halogenated derivatives (e.g., Tedizolid) show enhanced pharmacological properties due to electronic and steric modifications .

Q & A

Basic: What are the recommended synthetic methodologies for 3,4-dimethyl-1,3-oxazolidin-2-one in academic research?

Methodological Answer:
The synthesis of this compound can be optimized using catalytic approaches. A high-yield route involves the cyclization of 2-aminoethanol derivatives with CO₂ under catalytic conditions. For example, cerium oxide (CeO₂) composites with SBA-15 mesoporous molecular sieves have demonstrated high efficiency in forming the oxazolidinone ring, achieving optimal yields at 300°C (CeO₂/300 catalyst) . Key steps include:

  • Reaction Setup: Mixing stoichiometric equivalents of the amino alcohol precursor with CO₂ under inert conditions.
  • Catalyst Selection: CeO₂-based catalysts enhance reaction rates and selectivity due to their Lewis acid properties.
  • Workup: Purification via column chromatography or recrystallization to isolate the product.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • X-Ray Crystallography: Resolves molecular geometry and absolute stereochemistry. Software like SHELXL (for refinement) and ORTEP-III (for visualization) are standard tools . For example, hydrogen bonding networks in oxazolidinone derivatives are confirmed via X-ray diffraction, revealing 2D network structures .
  • EPR Spectroscopy: Identifies biradical intermediates or paramagnetic species in reaction mechanisms. Low-temperature EPR studies can detect triplet states in titanium enolate intermediates, as observed in analogous oxazolidinone systems .
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify regiochemistry and purity, with characteristic carbonyl resonances near 170–175 ppm.

Advanced: How can researchers address contradictions between computational predictions and experimental reactivity data for this compound intermediates?

Methodological Answer:
Discrepancies often arise from electronic state assumptions or solvent effects. A robust approach includes:

Multiconfigurational Computational Methods: Use density functional theory (DFT) with corrections for biradical character (e.g., CASSCF) to model low-energy triplet states .

Cross-Validation with Spectroscopy: Compare computed vibrational modes or spin states with experimental EPR or IR data. For example, EPR signals at g ≈ 2.0 confirm triplet-state intermediates in titanium enolate systems .

Solvent Dynamics Simulations: Incorporate explicit solvent models (e.g., COSMO-RS) to account for solvation effects on reaction pathways.

Advanced: What strategies improve enantioselectivity in asymmetric syntheses involving this compound derivatives?

Methodological Answer:
Chiral auxiliaries and catalysts are pivotal:

  • Oxazolidinone Chiral Auxiliaries: (S)-4-(4-Hydroxybenzyl)oxazolidin-2-one can be anchored to solid-phase resins (e.g., Wang-Cl) via Mitsunobu coupling, achieving >85% enantiomeric excess (ee) in peptide synthesis .
  • Catalyst Design: Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) enhance stereocontrol.
  • Kinetic Resolution: Use lipases or transition-metal catalysts to selectively transform one enantiomer.

Advanced: How do steric and electronic effects influence the stability of this compound under varying reaction conditions?

Methodological Answer:

  • Steric Effects: The 3,4-dimethyl groups hinder nucleophilic attack at the carbonyl carbon, increasing thermal stability.
  • Electronic Effects: Electron-withdrawing substituents (e.g., fluorine) reduce ring strain but may alter reactivity. Stability assessments via:
    • Thermogravimetric Analysis (TGA): Decomposition temperatures >200°C indicate robustness .
    • pH-Dependent Hydrolysis Studies: Monitor degradation rates under acidic/basic conditions using HPLC .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Drug Scaffolds: The oxazolidinone core is a precursor for antimicrobial agents (e.g., linezolid analogs) and kinase inhibitors.
  • Chiral Auxiliaries: Facilitate asymmetric synthesis of β-amino alcohols and peptidomimetics .
  • Biological Probes: Radiolabeled derivatives (e.g., 14C^{14}\text{C}-tagged) track metabolic pathways in pharmacokinetic studies .

Advanced: How can computational tools predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) models reaction pathways, including transition states and activation energies.
  • Docking Studies: Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Machine Learning: Train models on existing oxazolidinone reaction datasets to forecast yields or regioselectivity.

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